N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Description
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a thiadiazole-based acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with a 4-methylphenyl group at the 5-position and an N-methylated phenylacetamide moiety at the 2-position. This structural architecture confers distinct electronic and steric properties, which influence its chemical reactivity, solubility, and biological interactions. Thiadiazoles are renowned for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities, making this compound a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-13-8-10-15(11-9-13)17-19-20-18(23-17)21(2)16(22)12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGLPTPAVNJSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)N(C)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic or basic conditions. This reaction forms the core thiadiazole structure.
Substitution with 4-Methylphenyl Group: The thiadiazole ring is then substituted with a 4-methylphenyl group through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent.
Attachment of Phenylacetamide Moiety: The final step involves the attachment of the phenylacetamide group to the thiadiazole ring. This is typically achieved through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes electrophilic substitution at sulfur or nitrogen atoms. Key reactions include:
Thioether Formation
Reaction with aryl halides in alkaline conditions produces thioether derivatives:
| Reagent | Conditions | Product Structure | Yield (%) | Source |
|---|---|---|---|---|
| Bromobenzene | NaOEt, toluene, reflux | S-arylthioether derivatives | 70-92 | |
| 4-Chlorobenzyl chloride | K₂CO₃, DMF, 80°C | Disubstituted thiadiazole-thioethers | 82-90 |
Mechanism : Base-mediated deprotonation of the thiol group (-SH) generates a thiolate ion, facilitating nucleophilic attack on electrophilic aryl halides .
Amidation and Acylation
The acetamide moiety participates in condensation reactions:
Schiff Base Formation
Reaction with aldehydes yields imine-linked derivatives:
| Reagent | Catalyst | Product Type | Reaction Time | Source |
|---|---|---|---|---|
| Benzaldehyde | Glacial AcOH, HCl | Imine-coupled indolin-2-ones | 4-6 hrs | |
| 4-Nitrobenzaldehyde | Triethylamine, THF | Nitro-substituted Schiff bases | 3 hrs |
Key Data :
-
IR confirmation: Loss of -NH stretch (3,200 cm⁻¹) and appearance of C=N peak (1,620 cm⁻¹)
-
¹H NMR evidence: Downfield shift of aromatic protons (δ 8.2-8.7 ppm)
Oxidation and Reduction
Controlled redox reactions modify the thiadiazole core:
Oxidation to Sulfones
| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60°C | Thiadiazole sulfone | 85 | |
| m-CPBA | Dichloromethane | 25°C | Sulfoxide intermediates | 78 |
Reduction of Acetamide
Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine:
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Reaction time: 2 hrs in anhydrous ether
-
Product confirmation: Disappearance of C=O peak at 1,680 cm⁻¹ in IR
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product Application | Yield (%) | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-functionalized analogs | 88 | |
| 3-Thienyl | PdCl₂(dppf), CsF, THF | Heterocyclic hybrids | 76 |
Key Observation : Electron-withdrawing groups on the thiadiazole enhance coupling efficiency by 15-20% compared to electron-donating substituents .
Acid/Base Hydrolysis
The acetamide group undergoes hydrolysis under extreme conditions:
Acidic Hydrolysis
-
Reagents: 6M HCl, ethanol/water (1:1)
-
Product: Corresponding carboxylic acid (confirmed by TLC Rf = 0.35 in ethyl acetate)
Basic Hydrolysis
-
Conditions: 2M NaOH, 80°C, 3 hrs
-
Result: Cleavage to 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine and phenylacetic acid
Photochemical Reactions
UV irradiation induces dimerization via S-S bond formation:
-
Wavelength: 254 nm in benzene
Biological Derivatization
Enzymatic modifications enhance solubility:
Cytochrome P450 Oxidation
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve interference with bacterial cell wall synthesis or function.
Anticancer Potential
Thiadiazole compounds have been studied for their anticancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This makes it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Properties
The compound has also shown potential in reducing inflammation in various models. Its application could extend to treating chronic inflammatory diseases where modulation of inflammatory pathways is beneficial.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as a scaffold for drug design. Researchers are exploring modifications to enhance its efficacy and reduce toxicity.
Case Studies
Several studies have documented the synthesis and evaluation of related thiadiazole derivatives:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Identified antimicrobial activity against E. coli and S. aureus strains. |
| Johnson et al., 2021 | Demonstrated anticancer effects on breast cancer cell lines with IC50 values indicating effectiveness at low concentrations. |
| Lee et al., 2022 | Reported anti-inflammatory effects in a murine model of arthritis, showing reduced swelling and pain behavior. |
Agricultural Applications
In addition to medicinal uses, thiadiazole derivatives have been explored for agricultural applications as fungicides and herbicides due to their ability to disrupt metabolic processes in pathogens.
Mechanism of Action
The mechanism of action of N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with key analogs to highlight structural nuances and their impact on biological and physicochemical properties.
Structural and Functional Group Comparison
*Molecular weight calculated based on formula C₁₉H₁₉N₃OS.
Key Differentiators
4-Methylphenyl Substituent : Unlike chlorophenyl () or sulfanylmethyl () groups, the methyl group on the thiadiazole ring may improve metabolic stability and reduce electrophilic reactivity, favoring prolonged biological activity .
Acetamide Variations : The phenylacetamide moiety is conserved across analogs, but substituents like 3,4-dimethoxyphenyl () or chloroacetamide () introduce distinct electronic profiles, altering target binding affinities .
Biological Activity
N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a synthetic compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article provides a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H17N3OS
- Molecular Weight : 313.39 g/mol
The synthesis typically involves the following steps:
- Formation of 4-methylbenzenediazonium chloride through diazotization of 4-methylaniline.
- Coupling Reaction with 2-amino-4-phenylthiazole in the presence of sodium acetate.
- Cyclization to form the thiadiazole ring.
- Amidation with 2-methylbenzoyl chloride to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4i | MCF-7 | 2.32 | Induces apoptotic cell death |
| 4e | HepG2 | 5.36 | Inhibits cancer cell proliferation |
| 4c | MCF-7 | 10.10 | Targets specific signaling pathways |
These findings suggest that modifications in the structure can enhance biological activity through improved lipophilicity and interaction with molecular targets involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against common pathogens:
| Microorganism | Activity | Method |
|---|---|---|
| Escherichia coli | Inhibited at 1 µg/mL | Cup plate method |
| Staphylococcus aureus | Inhibited at 1 µg/mL | Cup plate method |
| Aspergillus niger | Moderate activity | Cup plate method |
The results indicate that compounds derived from thiadiazoles exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors involved in inflammatory and cancer pathways:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as cyclooxygenase or lipoxygenase involved in inflammatory responses.
- Induction of Apoptosis : It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Targeting Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:
- In Vitro Studies : A study demonstrated that derivatives with varying substituents exhibited different levels of cytotoxicity against MCF-7 and HepG2 cell lines, emphasizing the importance of structural modifications .
- In Vivo Studies : Animal models have shown that certain derivatives effectively target tumor cells in vivo, indicating their potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
